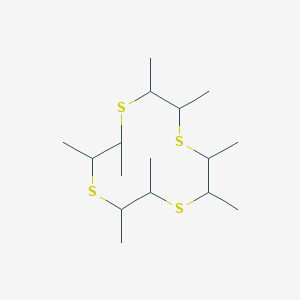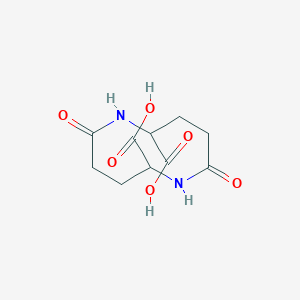![molecular formula C13H10N2O B14497261 9-Methyloxepino[2,3-B]quinoxaline CAS No. 62911-90-4](/img/structure/B14497261.png)
9-Methyloxepino[2,3-B]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structure of this compound, which includes an oxepine ring fused to a quinoxaline core, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of substituted isatins with o-phenylenediamine in the presence of catalysts such as Brønsted acids (e.g., acetic, formic, or hydrochloric acid) or nanoparticles (e.g., copper-doped CdS or cerium (IV) oxide) under microwave irradiation . These reactions can proceed in aqueous or organic media, leading to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. Transition-metal-free catalysis and green chemistry principles are often employed to minimize the environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Methyloxepino[2,3-B]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their potential use in energy storage devices such as redox flow batteries .
Wirkmechanismus
The mechanism of action of 9-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, leading to the inhibition of cell proliferation and tumor growth . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for drug development.
Vergleich Mit ähnlichen Verbindungen
Indolo[2,3-B]quinoxaline: Known for its applications in optoelectronics and medicinal chemistry.
Pyrrolo[2,3-B]quinoxaline: Studied for its kinase inhibitory activity and potential use in cancer therapy.
Thiazolo[3,4-A]quinoxaline: Exhibits significant antiviral and antimicrobial properties.
Uniqueness: 9-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and biological properties. This structural feature allows for the development of novel compounds with enhanced stability, solubility, and biological activity compared to other quinoxaline derivatives .
Eigenschaften
CAS-Nummer |
62911-90-4 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
9-methyloxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O/c1-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-16-13/h2-8H,1H3 |
InChI-Schlüssel |
MJEZDXOEDJQLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


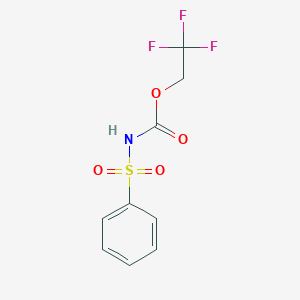
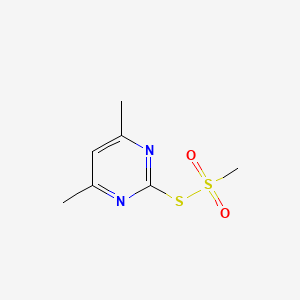

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
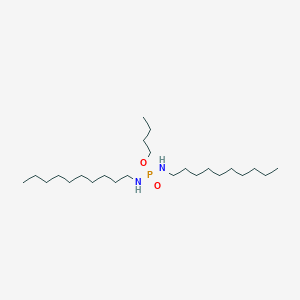
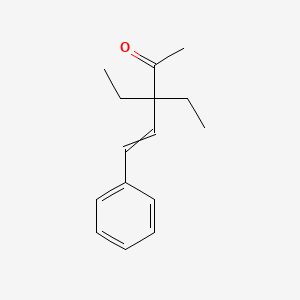


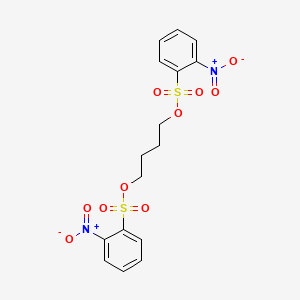
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)

